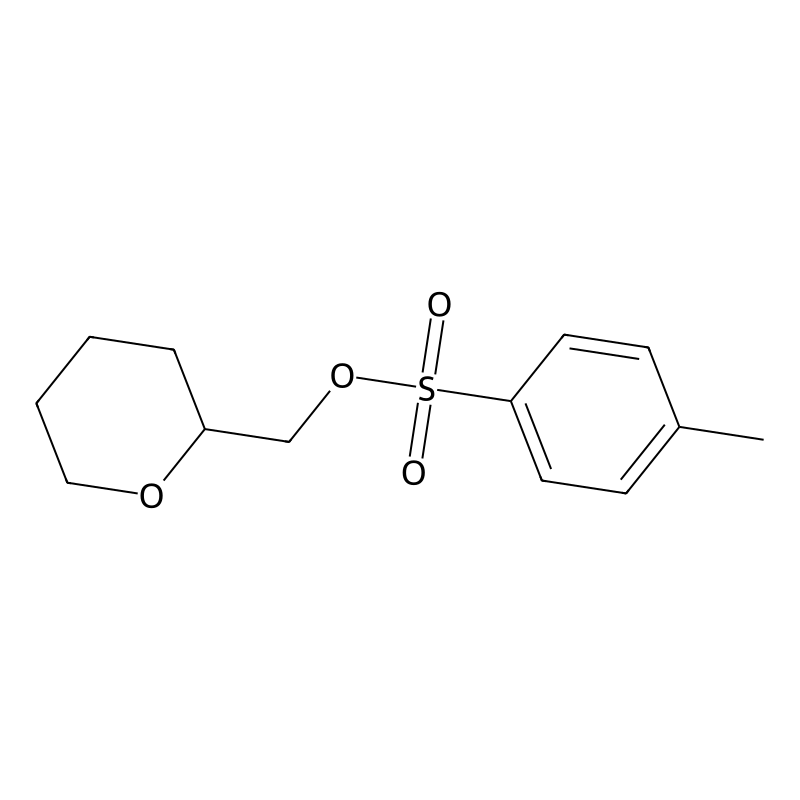

tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scientific Field: Medicinal Chemistry

Results or Outcomes: The outcomes of this application are the development of potential new treatments for viral hepatitis.

Scientific Field: Biochemistry

Application: The compound is also a starting material for methanone which is a drug that acts as a CB2 cannabinoid receptor agonist.

Results or Outcomes: The outcomes of this application are the development of potential new treatments that act on the CB2 cannabinoid receptor.

Tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C13H18O4S and a molecular weight of 270.35 g/mol. It appears as a solid at room temperature and possesses notable properties such as high gastrointestinal absorption and the ability to cross the blood-brain barrier. This compound is recognized as an inhibitor of cytochrome P450 enzymes CYP1A2 and CYP2C19, which are crucial in drug metabolism .

- Substitution Reactions: The sulfonate group can be replaced by nucleophiles in nucleophilic substitution reactions.

- Reduction Reactions: The compound can be reduced to yield corresponding alcohols or other derivatives.

- Oxidation Reactions: It can undergo oxidation to form sulfonic acids or other oxidized products.

Common reagents for these reactions include lithium aluminum hydride or sodium borohydride for reduction, and potassium permanganate or chromium trioxide for oxidation.

The biological activity of tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate is primarily linked to its role as an enzyme inhibitor. Its ability to inhibit CYP1A2 and CYP2C19 suggests potential implications in pharmacology, particularly in drug interactions and metabolism. The compound's structure allows it to modulate biochemical pathways, making it a candidate for further biological studies .

The synthesis of tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate typically involves the reaction of tetrahydro-2H-pyran-2-ylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine. This reaction is conducted in dichloromethane at low temperatures before being allowed to warm to room temperature .

Industrial Production Methods

While specific industrial methods for producing this compound are not extensively documented, they would likely involve scaling up laboratory synthesis techniques, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.

Tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate has several applications across various fields:

- Chemistry: Used as an intermediate in synthesizing complex organic molecules and heterocycles.

- Biology: Useful in studying biochemical pathways and enzyme mechanisms.

- Medicine: May serve as a precursor in pharmaceutical synthesis.

- Industry: Employed in producing fine chemicals and specialty materials .

Research on interaction studies involving tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate primarily focuses on its inhibition of cytochrome P450 enzymes. Understanding these interactions is crucial for predicting drug metabolism and potential side effects when used alongside other medications. Further studies could elucidate its role in pharmacokinetics and toxicology .

Similar Compounds- (Tetrahydro-2H-pyran-4-yl)methanamine: A derivative with different functional groups that may exhibit distinct biological activities.

- 2-(Pyridin-2-yl)pyrimidine derivatives: Heterocyclic compounds known for their potential biological activities.

Uniqueness

Tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate stands out due to its specific combination of the tetrahydropyran ring structure and the sulfonate ester group. This unique structural feature imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis compared to other similar compounds .

Molecular Structure and Configuration

Tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate represents a sulfonate ester compound characterized by the presence of both a six-membered cyclic ether ring and an aromatic sulfonate group [1] . The molecular formula C₁₃H₁₈O₄S indicates a molecular composition containing thirteen carbon atoms, eighteen hydrogen atoms, four oxygen atoms, and one sulfur atom [1] . The compound exhibits a molecular weight of 270.35 grams per mole, establishing its position as a moderately sized organic molecule within the sulfonate ester family [1] .

The structural architecture consists of two primary components connected via a methylene bridge: a tetrahydro-2H-pyran ring system and a 4-methylbenzenesulfonate moiety . The tetrahydropyran ring adopts a chair conformation analogous to cyclohexane, where the oxygen atom replaces one carbon position in the six-membered ring [3] [4]. The conformational mobility of the tetrahydropyran ring demonstrates kinetic parameters similar to cyclohexane, indicating that the oxygen atom does not significantly affect the ring's conformational dynamics [3] [4].

The 4-methylbenzenesulfonate portion features a benzene ring substituted with a methyl group at the para position and a sulfonate ester functional group [5] [6]. The sulfonate group forms a covalent bond with the methylene carbon attached to the tetrahydropyran ring, creating the complete molecular structure . The aromatic system maintains planarity, while the methyl substituent provides electron-donating properties that influence the overall electronic characteristics of the molecule [6].

Stereochemical Considerations

The tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate molecule contains a single stereogenic center at the carbon atom bearing the methylene substituent in the tetrahydropyran ring . This stereochemical feature results in the existence of two possible enantiomers, designated as R and S configurations according to the Cahn-Ingold-Prelog priority rules .

The chair conformation of the tetrahydropyran ring allows for axial and equatorial orientations of the methylene bridge substituent [3]. The preferred conformation typically places the methylene group in the equatorial position to minimize steric interactions with other ring substituents [3]. Nuclear magnetic resonance studies have demonstrated that the conformational equilibrium between chair forms occurs readily at room temperature, with the equatorial conformer being thermodynamically favored [3] [4].

The stereochemical configuration at the substituted carbon significantly influences the molecular properties, including spectroscopic characteristics and potential biological activity . The spatial arrangement of atoms around the stereogenic center affects the overall three-dimensional structure and may impact intermolecular interactions with other chemical species .

Physical Properties and Stability Profile

Tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate exhibits characteristic physical properties that reflect its molecular structure and functional group composition [7]. The compound presents as a solid at room temperature with a density of 1.188 grams per cubic centimeter [7]. The boiling point occurs at 411.1 degrees Celsius under standard atmospheric pressure of 760 millimeters of mercury [7].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight (g/mol) | 270.35 | [1] |

| Density (g/cm³) | 1.188 | [7] |

| Boiling Point (°C) | 411.1 at 760 mmHg | [7] |

| Flash Point (°C) | 202.4 | [7] |

| Refractive Index | 1.522 | [7] |

| Vapor Pressure (mmHg at 25°C) | 1.36 × 10⁻⁶ | [7] |

| Log P (calculated) | 3.20770 | [7] |

| Polar Surface Area (Ų) | 60.98 | [7] |

The thermal stability profile indicates that the compound maintains structural integrity up to moderately elevated temperatures [7]. The flash point of 202.4 degrees Celsius suggests relatively good thermal stability for handling and storage under normal laboratory conditions [7]. The vapor pressure of 1.36 × 10⁻⁶ millimeters of mercury at 25 degrees Celsius demonstrates low volatility at ambient temperature [7].

The calculated logarithmic partition coefficient (Log P) value of 3.20770 indicates moderate lipophilicity, suggesting the compound would exhibit preference for organic phases over aqueous environments [7]. The polar surface area of 60.98 square angstroms reflects the contribution of the four oxygen atoms and sulfur atom to the overall molecular polarity [7].

Studies on related tosylate esters have demonstrated that hydrolytic stability varies significantly depending on structural features and environmental conditions [8]. Base-catalyzed hydrolysis typically occurs through nucleophilic attack at the sulfur center, with the rate being influenced by electronic and steric factors [8]. The electron-withdrawing nature of the tosyl group enhances the electrophilicity of the sulfur atom, making it susceptible to nucleophilic substitution reactions [8].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopic Features

The proton nuclear magnetic resonance spectrum of tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate displays characteristic signals that correspond to distinct proton environments within the molecular structure [9] [10]. The tetrahydropyran ring protons appear as complex multiplets in the aliphatic region, with the proton adjacent to oxygen typically resonating between 3.8 and 4.2 parts per million [9] [3]. The ring methylene protons generate signals in the range of 1.5 to 2.0 parts per million, reflecting their saturated carbon environment [9] [3].

The methylene bridge connecting the tetrahydropyran ring to the sulfonate ester produces a distinctive signal around 4.3 to 4.5 parts per million [9]. This downfield shift results from the deshielding effect of the adjacent oxygen atom and the electron-withdrawing sulfonate group [9]. The aromatic protons of the 4-methylbenzenesulfonate moiety appear as a characteristic pattern between 7.2 and 7.8 parts per million [9] [10].

The aromatic methyl group substituent generates a singlet signal typically observed between 2.4 and 2.5 parts per million [9] [10]. This chemical shift position reflects the electron-donating nature of the methyl group and its attachment to the aromatic ring system [9] [10].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the observation of carbon environments [9] [3]. The tetrahydropyran ring carbons resonate in the range of 65 to 85 parts per million, with the carbon bearing the oxygen atom appearing at the downfield end of this range [9] [3]. The aromatic carbons of the 4-methylbenzenesulfonate group produce signals between 125 and 145 parts per million [9] [10]. The methylene carbon connecting the two molecular fragments typically appears around 65 to 70 parts per million [9].

Infrared Spectroscopic Analysis

The infrared spectrum of tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate exhibits characteristic absorption bands that correspond to specific functional groups within the molecular structure [11] [12] [13]. The aromatic carbon-carbon stretching vibrations produce absorption bands in the region of 1590 to 1610 reciprocal centimeters [13]. The aromatic carbon-hydrogen stretching modes generate peaks between 3000 and 3100 reciprocal centimeters [13].

The sulfonate ester functional group produces several diagnostic absorption bands that facilitate structural identification [11] [12] [13]. The symmetric sulfur-oxygen stretching vibration appears between 1140 and 1170 reciprocal centimeters [11] [12]. The asymmetric sulfur-oxygen stretching mode produces a more intense absorption band in the range of 1330 to 1360 reciprocal centimeters [11] [12].

| Functional Group | Frequency Range (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| C=C aromatic | 1590-1610 | Aromatic stretching | [13] |

| C-H aromatic | 3000-3100 | Aromatic C-H stretch | [13] |

| S=O symmetric | 1140-1170 | Symmetric S=O stretch | [11] [12] |

| S=O asymmetric | 1330-1360 | Asymmetric S=O stretch | [11] [12] |

| C-O-S ester | 1150-1200 | Ester C-O stretch | [13] |

The carbon-oxygen-sulfur ester linkage contributes absorption bands between 1150 and 1200 reciprocal centimeters [13]. These bands result from the coupled vibrations of the carbon-oxygen bond within the ester functional group [13]. The tetrahydropyran ring contributes various carbon-hydrogen and carbon-oxygen stretching modes in the fingerprint region below 1500 reciprocal centimeters [13].

Mass Spectrometric Properties

Mass spectrometric analysis of tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate provides valuable information regarding molecular weight confirmation and fragmentation pathways [1] [7] [11] [14]. The molecular ion peak appears at mass-to-charge ratio 270, corresponding to the intact molecular species [1] [7]. This peak serves as confirmation of the molecular formula and provides a reference point for interpreting fragmentation patterns [1] [7].

The base peak in the mass spectrum typically corresponds to the tosyl cation fragment at mass-to-charge ratio 155, resulting from cleavage of the carbon-oxygen bond connecting the tetrahydropyran moiety to the sulfonate group [11] [14]. This fragmentation pattern reflects the stability of the tosyl cation and the relative weakness of the ester linkage under electron impact conditions [11] [14].

Additional significant fragments include the tetrahydropyran-containing species at mass-to-charge ratio 115, formed through loss of the entire tosyl group [14]. This fragmentation corresponds to the retention of the six-membered ring system with the attached methylene group [14]. Studies of related cyclic ether compounds have demonstrated that ring-opening fragmentation can occur, leading to smaller fragments through carbon-carbon bond cleavage [14].

| Fragment | m/z | Assignment | Reference |

|---|---|---|---|

| Molecular ion | 270 | [M]⁺ | [1] [7] |

| Tosyl cation | 155 | [C₇H₇SO₂]⁺ | [11] [14] |

| Tetrahydropyran fragment | 115 | [M-155]⁺ | [14] |

The fragmentation behavior provides insights into the structural stability and bonding characteristics of the molecule [14]. The preferential formation of the tosyl cation indicates that the aromatic sulfonate group stabilizes positive charge more effectively than the aliphatic tetrahydropyran system [14].

Solubility Parameters and Behavior in Various Solvents

The solubility characteristics of tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate reflect the dual nature of its molecular structure, incorporating both polar and nonpolar structural elements [15] [16] [17]. The compound demonstrates limited solubility in water, which is typical behavior for tosylate esters due to their predominantly organic character [15] [16]. This poor aqueous solubility results from the hydrophobic nature of both the tetrahydropyran ring and the aromatic portion of the molecule [15] [16].

In polar organic solvents, the compound exhibits significantly enhanced solubility [16] [17]. Ethanol and methanol provide good solvation due to their ability to form hydrogen bonds with the oxygen atoms in the molecule while also accommodating the organic portions through dispersion interactions [16] [17]. Acetone serves as an effective solvent due to its polar aprotic nature and moderate polarity [17].

| Solvent | Solubility | Solvent Type | Reference |

|---|---|---|---|

| Water | Limited/Poor | Polar protic | [15] [16] |

| Ethanol | Soluble | Polar protic | [16] [17] |

| Methanol | Soluble | Polar protic | [17] |

| Acetone | Soluble | Polar aprotic | [17] |

| DMSO | Highly soluble | Polar aprotic | [16] |

| DMF | Highly soluble | Polar aprotic | [16] |

| Dichloromethane | Soluble | Non-polar halogenated | [18] |

| Chloroform | Soluble | Non-polar halogenated | [19] |

| Diethyl ether | Soluble | Moderate polarity | [18] |

| Toluene | Soluble | Aromatic non-polar | [6] |

The compound demonstrates high solubility in strongly polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [16]. These solvents effectively solvate the polar sulfonate functionality while providing a compatible environment for the organic components of the molecule [16]. The high solubility in these media makes them suitable for synthetic applications and analytical procedures [16].

Non-polar and moderately polar organic solvents also provide adequate solubility for tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate [19] [6] [18]. Dichloromethane and chloroform serve as effective solvents due to their ability to dissolve organic compounds through dispersion forces [19] [18]. Diethyl ether provides moderate solvation capability, while toluene demonstrates compatibility due to favorable interactions between aromatic systems [6] [18].

Preparation from Tetrahydropyran Derivatives

The synthesis of tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate represents a critical transformation in synthetic organic chemistry, particularly for the development of pharmaceutical intermediates and protecting group chemistry. The preparation from tetrahydropyran derivatives typically involves the tosylation of tetrahydropyranylmethanol precursors using various sulfonate transfer reagents [1] .

The most straightforward approach involves the reaction of tetrahydro-2H-pyran-2-ylmethanol with para-toluenesulfonyl chloride in the presence of a suitable base. This methodology exploits the nucleophilic character of the primary alcohol functionality while maintaining the integrity of the tetrahydropyran ring system [1]. The reaction proceeds through a nucleophilic substitution mechanism where the alcohol oxygen attacks the sulfur center of tosyl chloride, resulting in the formation of the desired tosylate ester with concomitant elimination of hydrochloric acid.

Fleming, Wang, and Steward demonstrated an efficient synthesis approach achieving 98% yield through careful optimization of reaction conditions [1]. Their protocol utilized sodium hydroxide as the base and maintained strict anhydrous conditions to prevent hydrolysis of the tosyl chloride reagent. The high yield obtained in this transformation underscores the compatibility of the tetrahydropyran ring with the tosylation conditions and the stability of the resulting tosylate product.

Alternative preparative methods have been developed using tetrahydropyran derivatives bearing different functional groups at the 2-position. These approaches often involve selective functionalization of polysubstituted tetrahydropyran precursors, where regioselectivity becomes a critical consideration [3]. The synthesis of functionalized tetrahydropyrans through one-pot lithiation-borylation, allylation, and Prins cyclization reactions has provided access to complex substituted systems that can subsequently undergo tosylation [3].

Tosylation Approaches for Tetrahydropyran-Containing Alcohols

The tosylation of tetrahydropyran-containing alcohols represents a fundamental transformation that requires careful consideration of reaction conditions to achieve optimal yields and selectivity. The standard approach involves treatment with para-toluenesulfonyl chloride in the presence of triethylamine and 4-dimethylaminopyridine as a catalyst in dichloromethane solvent .

The reaction mechanism proceeds through initial nucleophilic attack of the alcohol oxygen on the sulfur center of tosyl chloride, followed by proton abstraction by the base to form the tosylate ester. The role of 4-dimethylaminopyridine as a nucleophilic catalyst significantly accelerates the reaction rate by forming a more reactive acylpyridinium intermediate [4] [5].

Temperature control during the tosylation process is critical for achieving high yields and preventing side reactions. Initial cooling to 0°C helps minimize competing elimination reactions, while subsequent warming to room temperature ensures complete conversion . The reaction typically requires 16-24 hours for complete conversion, depending on the steric environment around the alcohol functionality.

Solvent selection plays a crucial role in tosylation efficiency. Dichloromethane has emerged as the preferred solvent due to its ability to dissolve both organic reactants and maintain anhydrous conditions [5]. The low nucleophilicity of dichloromethane also prevents interference with the tosylation reaction, unlike more nucleophilic solvents such as alcohols or amines.

The use of heteropolyacid catalysts has provided an alternative approach for tosylation under solvent-free conditions [6]. Aluminum phosphotungstate and aluminum phosphomolybdate have demonstrated effectiveness as catalysts for the tosylation of alcohols and phenols, offering advantages in terms of environmental sustainability and operational simplicity [6].

Stereoselective Synthesis Strategies

Stereoselective synthesis of tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate requires careful control of stereochemical elements during both tetrahydropyran ring formation and subsequent tosylation. The stereochemistry at the C-2 position of the tetrahydropyran ring significantly influences the reactivity and selectivity of the tosylation process [7] [8].

Brønsted acid-mediated cyclization strategies have been developed for the stereoselective synthesis of polysubstituted tetrahydropyrans [7] [9]. These approaches utilize chiral phosphoric acids to induce enantioselectivity, achieving enantiomeric excesses of up to 95% for certain substrates [7]. The use of trifluoroacetic acid and camphorsulfonic acid as proton shuttles in cyclization reactions has enabled the development of stereodivergent synthetic pathways [7].

The Prins cyclization reaction has emerged as a particularly powerful tool for stereoselective tetrahydropyran synthesis [10] [11]. This transformation allows for the simultaneous formation of carbon-carbon and carbon-oxygen bonds with excellent stereocontrol, providing access to 2,6-disubstituted tetrahydropyrans with predictable stereochemical outcomes [10]. The reaction proceeds through a chair-like transition state that favors the formation of cis-2,6-disubstituted products [10].

Silyl-Prins cyclization methodologies have extended the scope of stereoselective tetrahydropyran synthesis [12] [13]. These approaches utilize vinylsilane substrates that undergo cyclization in the presence of Lewis acid catalysts, providing access to highly functionalized tetrahydropyran derivatives with excellent diastereoselectivity [12]. The silicon substituent serves both as an activating group for cyclization and as a handle for subsequent functionalization.

Temperature-dependent configurational switches have been developed to access both stereoisomeric forms of tetrahydropyran products from common precursors [14]. This approach exploits the differential stability of competing transition states at different temperatures, allowing for selective formation of either 2,3-trans-2,6-trans or 2,3-cis-2,6-cis tetrahydropyran products [14].

Iron(III) Tosylate Catalyzed Methods

Iron(III) tosylate has emerged as a versatile and environmentally benign catalyst for various transformations involving tetrahydropyran derivatives [15] [16] [17] [18] [19]. The commercial availability, low cost, and ease of handling of iron(III) tosylate make it an attractive alternative to traditional Lewis acid catalysts [16] [19].

The deprotection of tetrahydropyranyl ethers using iron(III) tosylate as a catalyst represents one of the most significant applications of this methodology [15] [17] [18] [20]. The reaction proceeds under mild conditions using 2.0 mol% catalyst loading in methanol at room temperature, achieving complete deprotection within 1-6 hours [15] [17] [18] [20]. The mechanism involves protonation of the acetal oxygen followed by nucleophilic attack by methanol to cleave the protecting group [15].

Acetylation of alcohols, phenols, and aldehydes has been achieved using iron(III) tosylate as a catalyst [16]. Primary and secondary alcohols undergo smooth acetylation with 2.0 mol% catalyst loading, while tertiary alcohols require higher catalyst loadings and show variable reactivity [16]. The methodology extends to the synthesis of benzoate esters, although 5.0 mol% catalyst loading is required for optimal results [16].

The Biginelli reaction has been successfully catalyzed by iron(III) tosylate, providing access to 3,4-dihydropyrimidin-2(1H)-ones and thiones [19]. This multicomponent reaction involves the condensation of aryl aldehydes, urea or thiourea, and ethyl acetoacetate in the presence of iron(III) tosylate catalyst [19]. The use of acetals as aldehyde equivalents has expanded the scope of this transformation [19].

Iron(III) tosylate has demonstrated effectiveness in the deprotection of tert-butyldimethylsilyl ethers, showing remarkable chemoselectivity in the presence of other protecting groups [21]. The catalyst preferentially cleaves primary TBDMS ethers in the presence of primary TBDPS ethers, and demonstrates compatibility with BOC protecting groups [21]. This selectivity profile makes iron(III) tosylate particularly valuable in complex synthetic sequences.

Scale-up Considerations and Industrial Synthesis

The industrial synthesis of tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate requires careful consideration of process parameters, safety considerations, and economic factors. Scale-up from laboratory to industrial production involves optimization of reaction conditions, equipment design, and waste management strategies [22] [23] [24].

Process optimization for large-scale synthesis typically involves reduction of catalyst loading while maintaining acceptable yields and selectivity. Laboratory-scale reactions employing 2-10 mol% catalyst loading can often be reduced to 0.5-2 mol% at industrial scale through improved mixing and heat transfer [23]. This reduction in catalyst loading provides significant economic benefits while reducing waste generation.

Heat transfer considerations become critical at industrial scale due to the exothermic nature of tosylation reactions [25] [26]. Jacketed reactors with efficient heat exchange systems are required to maintain optimal reaction temperatures and prevent thermal runaway [26]. The use of controlled addition protocols helps manage heat generation and ensures consistent product quality.

Solvent recovery and recycling represent major considerations for industrial-scale tosylation processes [27] [24]. Dichloromethane used in tosylation reactions can be recovered through distillation and reused multiple times, reducing both operational costs and environmental impact [27]. Aqueous sodium tosylate solutions have been developed as sustainable reaction media for certain alkylation processes, demonstrating the potential for greener synthetic approaches [27].

Continuous flow processing has emerged as an attractive alternative to batch processing for industrial tosylation reactions [25] [28]. Flow chemistry offers advantages in terms of improved mixing, precise temperature control, and enhanced safety through reduced inventory of hazardous materials [25]. The development of continuous diazo transfer processes using tosyl azide demonstrates the application of flow chemistry to tosylation-related transformations [25].

The minimum selling price of tetrahydropyran-derived products has been analyzed in the context of biomass-derived feedstocks [24]. Economic competitiveness with petroleum-derived alternatives requires feedstock costs below $1000 per ton to achieve market parity [24]. Integration with existing chemical manufacturing infrastructure can provide additional cost advantages through shared utilities and waste treatment facilities.

Process safety considerations for industrial tosylation include proper handling of tosyl chloride, which can release hydrogen chloride gas upon hydrolysis [25] [23]. Adequate ventilation systems and emergency response procedures are essential for safe operation [23]. The development of safer tosylation reagents, such as tosyl azide generated in situ, has improved the safety profile of large-scale processes [25].

Quality control measures for industrial production include real-time monitoring of reaction progress, product purity analysis, and statistical process control [29]. Implementation of Design of Experiments methodologies has enabled optimization of reaction parameters and identification of critical quality attributes [26] [29]. These approaches ensure consistent product quality while minimizing batch-to-batch variability.

The synthesis of tetrahydro-4H-pyran-4-one on pilot plant scale has demonstrated the feasibility of large-scale tetrahydropyran derivative production [29]. This work culminated in the preparation of over 20 kg of product using optimized synthetic routes and process conditions [29]. The successful scale-up validates the industrial viability of tetrahydropyran chemistry and provides a model for similar transformations.

Environmental considerations for industrial synthesis include minimization of waste generation, solvent usage, and energy consumption [24]. Life cycle assessment studies have evaluated the environmental impact of tetrahydropyran production from renewable biomass feedstocks compared to petroleum-derived alternatives [24]. These analyses support the development of sustainable synthetic pathways that reduce overall environmental footprint.

The integration of tetrahydropyran synthesis with downstream applications, such as polymer production or pharmaceutical manufacturing, offers opportunities for process intensification and cost reduction [24]. Combined synthesis and polymerization processes have been demonstrated for tetrahydropyran-based monomers, providing examples of integrated manufacturing approaches [24].